molecular formula C11H14N2O3 B13575444 Ethyl (3-aminobenzoyl)glycinate

Ethyl (3-aminobenzoyl)glycinate

Cat. No.: B13575444
M. Wt: 222.24 g/mol
InChI Key: DQUUSYZWGUOJSJ-UHFFFAOYSA-N
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Description

Ethyl (3-aminobenzoyl)glycinate is a glycine-derived ester characterized by a 3-aminobenzoyl substituent on the glycine nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, peptidomimetics, and bioactive molecules. Its structural features—a free amino group on the benzoyl ring and an ethyl ester moiety—facilitate reactivity in nucleophilic additions, condensations, and cycloadditions .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-[(3-aminobenzoyl)amino]acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3,(H,13,15)

InChI Key

DQUUSYZWGUOJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-aminophenyl)formamido]acetate typically involves the reaction of ethyl 2-bromoacetate with 3-aminobenzamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminobenzamide attacks the carbon atom of the ethyl 2-bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of ethyl 2-[(3-aminophenyl)formamido]acetate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-aminophenyl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-[(3-aminophenyl)formamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-aminophenyl)formamido]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Ring

Ethyl N-(2-Chlorobenzoyl)glycinate
  • Structure: A 2-chloro substituent replaces the 3-amino group on the benzoyl ring.
  • Synthesis : Prepared via amide formation between 2-chlorobenzoyl chloride and ethyl glycinate hydrochloride, yielding a crystalline product .
  • Applications : Used in peptide coupling and as a corrosion inhibitor due to its electron-withdrawing chloro group, which enhances stability .
Ethyl N-(3,4-Dimethoxybenzoyl)glycinate
  • Structure : Contains methoxy groups at positions 3 and 4 on the benzoyl ring.
  • Physicochemical Properties: Molecular weight: 267.28 g/mol logP: 1.13 (indicating moderate lipophilicity) Polar surface area: 60.34 Ų (higher than the 3-aminobenzoyl analog due to methoxy groups) .
  • Reactivity: The electron-donating methoxy groups reduce electrophilicity, making it less reactive in aza-Michael additions compared to the 3-aminobenzoyl derivative .
Ethyl N-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]glycinate
  • Structure : Incorporates an oxazole ring fused to a 4-methoxyphenyl group.
  • Synthesis : Achieved via cycloaddition reactions involving ethyl glycinate and oxazole precursors.
  • Applications : Exhibits enhanced binding to enzymes like COX-2 due to the oxazole moiety’s planar geometry .

Variations in the Ester Group or Side Chains

Ethyl N-(2,2-Diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate
  • Structure : Features a diethoxyethyl side chain and a nitro-hydroxybenzoyl group.
  • Properties: Higher molecular weight (407.33 g/mol) due to the diethoxyethyl group. Enhanced solubility in polar solvents (logSw = -2.18) compared to the 3-aminobenzoyl analog .
  • Applications : Explored in prodrug design for targeted drug delivery .
Ethyl N-[[1-(1-Methylpropyl)cycloheptyl]carbonyl]glycinate
  • Structure : Contains a bulky cycloheptyl substituent.
  • Physicochemical Profile :
    • Molecular weight: 283.41 g/mol
    • logP: 3.02 (higher lipophilicity due to the cycloheptyl group) .
  • Reactivity : Steric hindrance from the cycloheptyl group reduces reaction rates in peptide couplings compared to less bulky analogs .

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